1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-
Overview
Description
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functional Diversification through Glycosylation
Regioselective glucosylation of 1,2-propanediols, including derivatives like 3-(4-(2-methoxyethyl)phenoxy)-1,2-propanediol, can lead to the functional diversification of these compounds into fine chemicals. Sucrose phosphorylase-catalyzed transfer reactions have been optimized for this purpose, achieving significant yields and minimal by-product formation (Luley-Goedl et al., 2010).
Modification of Kaolinite Surfaces
Propanediols have been used to organically modify kaolinite surfaces via transesterification, affecting the interlayer environment. This modification suggests potential applications in specific adsorption and regioselective reactions within the kaolinite interlayer spaces (Itagaki & Kuroda, 2003).
Microbial Production of Diols
Diols including 1,3-propanediol and 1,2-propanediol are considered platform chemicals for green chemistry, with wide applications in chemicals and fuels. Advances in microbial production through bioconversion of renewable materials have been highlighted, pointing towards sustainable production methods (Zeng & Sabra, 2011).
Downstream Processing in Bioproduction
The extraction and purification of biologically produced diols, such as 1,3-propanediol, have been explored to reduce production costs. Techniques such as evaporation, distillation, and membrane filtration are under investigation to improve yield, purity, and energy consumption (Xiu & Zeng, 2008).
Regioselective Monoacetylation
Studies on the regioselective monoacetylation of 3-aryloxy-1,2-propandiols using immobilized Candida antarctica lipase have provided insights into the kinetics and mechanism, with implications for the synthesis of pharmaceutical compounds (Pawar & Yadav, 2015).
Molecular Docking and Chemical Calculations
Molecular docking and DFT calculations on related compounds have been conducted to explore molecular structures, spectroscopic data, and potential biological effects. This research could inform the development of pharmaceuticals and other chemical products (Viji et al., 2020).
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFVOGWPJFQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-90-1 | |
Record name | H-93/82 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | H-93/82 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?
A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:
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